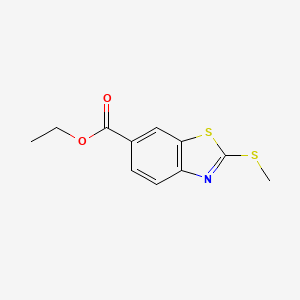
4-ethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyisoquinoline (4-EIQ) is an organic compound that is widely studied in the scientific research field. It is a heterocyclic compound, which means it contains a ring structure consisting of both carbon and nitrogen atoms. 4-EIQ is also a derivative of isoquinoline, which is an alkaloid found in many plants and animals. 4-EIQ is highly versatile and has a wide range of applications in both synthetic and biological research.
Scientific Research Applications
4-ethoxyisoquinoline has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as an inhibitor of certain enzymes, such as the enzyme tyrosine hydroxylase. 4-ethoxyisoquinoline is also used in the synthesis of drugs, such as the anticonvulsant lamotrigine. Additionally, 4-ethoxyisoquinoline is used in the synthesis of various polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxyisoquinoline is not fully understood. However, it is believed that 4-ethoxyisoquinoline acts as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This enzyme is involved in the synthesis of dopamine, a neurotransmitter that is involved in many neurological processes. It is thought that 4-ethoxyisoquinoline inhibits the enzyme, thereby reducing the production of dopamine and leading to a decrease in certain neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxyisoquinoline are not fully understood. However, some studies have suggested that 4-ethoxyisoquinoline may act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This enzyme is involved in the synthesis of dopamine, a neurotransmitter that is involved in many neurological processes. As such, it is thought that 4-ethoxyisoquinoline may reduce the production of dopamine and lead to a decrease in certain neurological processes. Additionally, 4-ethoxyisoquinoline has been shown to have anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethoxyisoquinoline in laboratory experiments include its low cost, availability, and versatility. Additionally, 4-ethoxyisoquinoline is relatively easy to synthesize and is often used as a starting material for the synthesis of various heterocyclic compounds. The main limitation of using 4-ethoxyisoquinoline in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for the research of 4-ethoxyisoquinoline. One potential direction is to further investigate the mechanism of action of 4-ethoxyisoquinoline and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-ethoxyisoquinoline, such as its potential use as an anticonvulsant. Finally, further research could be conducted to explore the potential use of 4-ethoxyisoquinoline in the synthesis of various polymers and pharmaceuticals.
Synthesis Methods
4-ethoxyisoquinoline can be synthesized from a variety of starting materials. One of the most common methods is the reaction of ethyl acetoacetate with a base such as sodium ethoxide in the presence of a catalyst. This reaction yields 4-ethoxyisoquinoline as the main product. Other methods include the reaction of benzaldehyde with dimethylformamide, the reaction of ethyl acetoacetate with sodium ethoxide in the presence of a catalyst, and the reaction of ethyl acetoacetate with formic acid.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-ethoxyisoquinoline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-ethoxybenzoic acid", "ethyl iodide", "sodium hydroxide", "sodium ethoxide", "acetic anhydride", "ammonium chloride", "sulfuric acid", "sodium nitrite", "isoquinoline" ], "Reaction": [ "Step 1: Conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride", "Step 2: Reaction of 2-ethoxybenzoyl chloride with isoquinoline in the presence of sodium ethoxide to form 4-ethoxy-2-(2-ethoxyphenyl)isoquinoline", "Step 3: Reduction of 4-ethoxy-2-(2-ethoxyphenyl)isoquinoline using sodium borohydride to form 4-ethoxyisoquinoline", "Optional Step 4: Purification of 4-ethoxyisoquinoline using recrystallization or column chromatography" ] } | |
CAS RN |
7102-03-6 |
Product Name |
4-ethoxyisoquinoline |
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



